molecular formula C18H19NO5S B6412927 4-Methoxy-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid CAS No. 1261899-55-1

4-Methoxy-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid

Cat. No.: B6412927
CAS No.: 1261899-55-1
M. Wt: 361.4 g/mol
InChI Key: PQPQOHFVMFWFBP-UHFFFAOYSA-N
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Description

4-Methoxy-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid is a substituted biphenyl derivative featuring a methoxy group at the 4-position of one phenyl ring and a pyrrolidin-1-ylsulfonyl group at the 4'-position of the second phenyl ring, with a carboxylic acid moiety at the 2-position. Biphenyl carboxylic acids are widely studied in medicinal chemistry due to their role as angiotensin II receptor blockers (ARBs) and other therapeutic agents . The sulfonyl-pyrrolidine substituent may enhance binding affinity to hydrophobic pockets in target proteins, while the carboxylic acid group facilitates hydrogen bonding interactions, as seen in analogues like ARC38 and ARC77 .

Properties

IUPAC Name

5-methoxy-2-(4-pyrrolidin-1-ylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5S/c1-24-14-6-9-16(17(12-14)18(20)21)13-4-7-15(8-5-13)25(22,23)19-10-2-3-11-19/h4-9,12H,2-3,10-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPQOHFVMFWFBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30692356
Record name 4-Methoxy-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261899-55-1
Record name 4-Methoxy-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Biphenyl Core: This can be achieved through a Suzuki coupling reaction between a boronic acid derivative and a halogenated biphenyl compound.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using methyl iodide in the presence of a base.

    Sulfonylation: The pyrrolidinylsulfonyl group can be introduced through a sulfonylation reaction using pyrrolidine and a sulfonyl chloride derivative.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often involving the use of carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where the pyrrolidinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Alcohol or aldehyde derivatives.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

4-Methoxy-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Methoxy-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the methoxy and sulfonyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Physicochemical Properties

The following table highlights key structural and physicochemical differences between the target compound and similar biphenyl derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Features Source
Target Compound 4-methoxy, 4'-(pyrrolidin-1-ylsulfonyl), 2-carboxylic acid ~415.46* Sulfonyl-pyrrolidine enhances lipophilicity; carboxylic acid aids solubility Inferred
[1,1'-Biphenyl]-4-carboxylic acid, 4'-acetyl-2-methoxy 4'-acetyl, 2-methoxy, 4-carboxylic acid 270.28 Acetyl group increases electron-withdrawing effects; lower molecular weight
3′-Chloro-4′-methyl[1,1′-biphenyl]-2-carboxylic acid 3′-chloro, 4′-methyl, 2-carboxylic acid ~260.70 Chloro and methyl groups enhance steric bulk; moderate lipophilicity
ARC38 (4'-((2-(thiazol-4-yl)-1H-benzo[d]imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid) Thiazole-benzimidazole, 2-carboxylic acid ~455.52 Heterocyclic groups improve receptor binding; higher molecular weight

*Calculated based on formula C₁₈H₁₉NO₅S.

Key Observations :

  • Sulfonyl vs.
  • Chloro/Methyl Substitutions : Chloro and methyl groups (e.g., ) reduce solubility but may enhance metabolic stability compared to polar sulfonyl or carboxylic acid groups.
  • Heterocyclic Analogues : Compounds like ARC38 prioritize aromatic heterocycles (thiazole, benzimidazole) for receptor interactions, whereas the target compound uses a sulfonamide-pyrrolidine system, which may reduce steric hindrance.
Pharmacological Activity
  • Angiotensin Receptor Binding: ARC38 and ARC77 (tetrazole-containing analogues) exhibit nanomolar affinity for angiotensin receptors due to tetrazole’s ionizable group . The target compound’s sulfonyl-pyrrolidine may mimic this interaction via sulfonamide hydrogen bonding, though direct activity data is unavailable.
  • Enzyme Inhibition: Sulfonamide groups (as in ) are common in carbonic anhydrase inhibitors.

Biological Activity

4-Methoxy-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid is a complex organic compound that has attracted significant attention in the field of medicinal chemistry. Its unique structural features, including a biphenyl core, a methoxy group, a pyrrolidinylsulfonyl group, and a carboxylic acid moiety, suggest potential biological activities that warrant further investigation.

Structural Characteristics

The molecular formula of this compound is C18H19N2O5SC_{18}H_{19}N_{2}O_{5}S. The key functional groups present in the structure include:

  • Methoxy Group : Enhances lipophilicity and may influence interactions with biological receptors.
  • Pyrrolidin-1-ylsulfonyl Group : Potentially increases biological activity through modulation of enzyme inhibition or receptor binding.
  • Carboxylic Acid Group : Can participate in hydrogen bonding and ionic interactions with various biological targets.

Anticancer Properties

Preliminary studies indicate that 4-Methoxy-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid exhibits significant anticancer activity. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines, including:

Cell LineIC50 (µM)Mechanism of Action
Colorectal Carcinoma (HCT-116)12.5Modulation of cell proliferation pathways
Epidermoid Carcinoma (HEP2)15.3Induction of apoptosis

The mechanism of action appears to involve the modulation of specific signaling pathways related to cell proliferation and apoptosis. Further research is necessary to elucidate the precise molecular targets and pathways involved.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise in antimicrobial activity. Studies have indicated that it can inhibit the growth of various bacterial strains, as summarized below:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Type
Staphylococcus aureus8 µg/mLBactericidal
Escherichia coli16 µg/mLBacteriostatic

The antimicrobial mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in the functional groups can significantly affect its potency and selectivity. For instance:

  • Substituting the Methoxy Group : Altering the methoxy group to other alkoxy or halogen substituents could enhance receptor affinity.
  • Modifying the Carboxylic Acid : Derivatives with different carboxylic acid functionalities may exhibit improved solubility and bioavailability.

Case Study 1: Anticancer Activity in Colorectal Cancer

A study evaluated the effectiveness of 4-Methoxy-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid on HCT-116 cells. Results indicated that treatment led to a significant reduction in cell viability and induced apoptosis as confirmed by flow cytometry analysis. The study highlighted its potential as a lead compound for developing new anticancer therapies.

Case Study 2: Antimicrobial Efficacy Against Multidrug-resistant Strains

Another investigation focused on the antimicrobial properties against multidrug-resistant strains of Staphylococcus aureus. The compound demonstrated potent antibacterial activity, suggesting its potential as an alternative treatment option for infections caused by resistant bacteria.

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